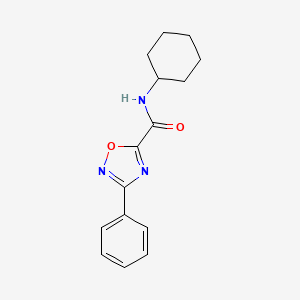![molecular formula C22H18N4 B5555454 {[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)
{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" often involves multi-step reactions that can include condensation, cycloaddition, or Knoevenagel condensation reactions. For instance, a related compound, 2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrile, was synthesized from cyanatoacetophenone and malononitrile, showcasing the versatility of malononitrile in heterocyclic compound synthesis (Salah Eldin, 2003).
Molecular Structure Analysis
The structural analysis of compounds like "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" involves determining their crystal and molecular structure to understand their conformation and potential intermolecular interactions. Such studies provide insights into the compound's reactivity and properties. For example, the analysis of similar compounds revealed complex sheets and chains of edge-fused rings formed through hydrogen bonds, indicating the potential for diverse molecular interactions and functionalities (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" can be inferred from related compounds, which demonstrate a wide range of chemical transformations. These compounds can undergo reactions with amines, phenols, and other nucleophiles, leading to the formation of various substituted products, highlighting their synthetic versatility and potential as intermediates in organic synthesis (Metwally et al., 1989).
Applications De Recherche Scientifique
Green Synthesis
A study by Jayalakshmi et al. (2015) presented a green and efficient methodology for the construction of potent antioxidant molecules including 2-[(1,3-diaryl-4-pyrazolyl)methylene]malononitriles. The process used PEG-400 and water at ambient temperature under catalyst-free conditions, showcasing a sustainable approach to synthesizing these compounds.
Molluscicidal Activity
Research conducted by Abdelrazek et al. (2006) explored the synthesis and molluscicidal activity of certain pyrazole derivatives, including the compound . The synthesized compounds demonstrated moderate molluscicidal activity against Biomphalaria alexandrina snails, indicating potential applications in controlling schistosomiasis.
Synthetic Routes to Phenyl-Substituted Pyridines
Tyndall, Nakib, and Meegan (1988) investigated a novel synthetic route that included the reaction of 1,3-diphenylpropenone with malononitrile, leading to the synthesis of phenyl-substituted pyridines. This study provides insights into the versatility of {[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile in synthesizing complex heterocyclic compounds.
Antimicrobial Evaluation
A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. This research highlights the potential of using pyrazole derivatives in developing new antimicrobial agents.
Safety and Hazards
Orientations Futures
Malononitrile dimer, a compound related to “{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile”, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs . This suggests potential future directions for the use and study of “{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile”.
Propriétés
IUPAC Name |
2-[[1-phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-16(2)18-8-10-19(11-9-18)22-20(12-17(13-23)14-24)15-26(25-22)21-6-4-3-5-7-21/h3-12,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQDBSQUQIWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)
![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)
![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)
![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)